molecular formula C19H28F3N3 B6085484 1-(1-propyl-4-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine

1-(1-propyl-4-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No. B6085484
M. Wt: 355.4 g/mol
InChI Key: FCBIYBXBWZVPBD-UHFFFAOYSA-N
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Description

1-(1-propyl-4-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine, also known as PAPP, is a chemical compound that has gained significant interest in scientific research due to its potential pharmacological properties. PAPP is a piperazine derivative that is structurally similar to other psychoactive compounds such as mCPP and TFMPP.

Scientific Research Applications

1-(1-propyl-4-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been studied for its potential pharmacological properties such as its effects on the central nervous system. It has been shown to have an affinity for the serotonin 5-HT1A and 5-HT2A receptors, as well as the dopamine D2 receptor. 1-(1-propyl-4-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine has also been studied for its potential as an antidepressant and anxiolytic agent.

Mechanism of Action

The exact mechanism of action of 1-(1-propyl-4-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine is not fully understood. However, it is believed to work by modulating the activity of various neurotransmitters in the brain such as serotonin and dopamine. 1-(1-propyl-4-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been shown to increase the release of serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
Studies have shown that 1-(1-propyl-4-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine can induce a range of biochemical and physiological effects. It has been shown to increase the levels of several neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. 1-(1-propyl-4-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine has also been shown to decrease the levels of corticotropin-releasing hormone, a hormone that is involved in the stress response. Additionally, 1-(1-propyl-4-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(1-propyl-4-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine in lab experiments is its high potency and selectivity for specific receptors. This allows researchers to study the effects of 1-(1-propyl-4-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine on specific neurotransmitter systems and receptors. However, one limitation of using 1-(1-propyl-4-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine is its potential toxicity and side effects. Careful dosing and monitoring are required to ensure the safety of lab animals.

Future Directions

There are several potential future directions for research on 1-(1-propyl-4-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine. One area of interest is its potential as an antidepressant and anxiolytic agent in humans. Further research is needed to determine the safety and efficacy of 1-(1-propyl-4-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine in humans. Additionally, 1-(1-propyl-4-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine may have potential as a tool for studying the role of specific neurotransmitter systems in the brain. Further research is needed to fully understand the mechanism of action of 1-(1-propyl-4-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine and its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-(1-propyl-4-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine involves the reaction of 1-propylpiperidine with 3-(trifluoromethyl)benzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting compound is then reacted with 1-chloro-4-(3-trifluoromethylphenyl)piperazine to yield 1-(1-propyl-4-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine. The purity and yield of the final product can be improved by using various purification techniques such as chromatography.

properties

IUPAC Name

1-(1-propylpiperidin-4-yl)-4-[3-(trifluoromethyl)phenyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28F3N3/c1-2-8-23-9-6-17(7-10-23)24-11-13-25(14-12-24)18-5-3-4-16(15-18)19(20,21)22/h3-5,15,17H,2,6-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBIYBXBWZVPBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Propylpiperidin-4-yl)-4-[3-(trifluoromethyl)phenyl]piperazine

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